Lithium tartrate monohydrate

Vue d'ensemble

Description

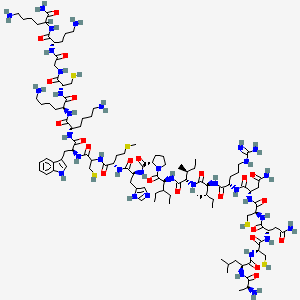

Molecular Structure Analysis

The lattice parameter of a similar compound, Lithium D-isoascorbate monohydrate, was confirmed by X-ray diffraction analysis . The functional groups of the grown crystal were confirmed by Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral analyses .Physical And Chemical Properties Analysis

A related compound, lithium l-tartrate, exhibits negative linear compressibility with a maximum value, Kmax = −21 TPa−1, and an overall NLC capacity, χNLC = 5.1%, that are comparable to the most exceptional materials to date .Applications De Recherche Scientifique

Nonlinear Optical Applications

Lithium tartrate monohydrate has been identified as a potential candidate for nonlinear optical (NLO) applications due to its favorable physical and chemical properties. NLO materials are crucial for optical communication, frequency conversion, laser technology, and optical signal processing. The crystal structure of lithium tartrate monohydrate, which is non-centrosymmetric, is essential for second harmonic generation (SHG), a key phenomenon in NLO .

Photoluminescence Properties

Research has shown that crystals containing lithium tartrate monohydrate exhibit significant photoluminescence properties. This characteristic is valuable for developing materials that can be used in light-emitting devices, sensors, and other technologies that rely on the emission of light upon excitation .

Dielectric Applications

Lithium tartrate monohydrate crystals have been studied for their dielectric properties. These properties make them suitable for use in capacitors and other electronic components where the storage and release of electric charge are required. The ability to grow high-quality single crystals enhances their applicability in this field .

Ferroelectric and Piezoelectric Applications

The ferroelectric and piezoelectric potentials of lithium tartrate monohydrate make it an interesting material for applications in sensors, actuators, and transducers. These applications exploit the material’s ability to convert mechanical energy into electrical energy and vice versa .

Thermal Analysis

Lithium tartrate monohydrate crystals undergo thermal analysis to determine their stability and decomposition temperatures. This analysis is crucial for applications that require materials to withstand high temperatures or for processes that involve thermal cycling .

Crystal Growth Studies

The growth of lithium tartrate monohydrate crystals using techniques like the gel method provides insights into the crystallization process. This knowledge is essential for synthesizing crystals with specific properties for various scientific applications .

Chemical Analysis and Characterization

Detailed chemical analysis and characterization of lithium tartrate monohydrate are performed to understand its composition and quality. Techniques such as X-ray diffraction, FT-IR spectroscopy, and scanning electron microscopy are used to assess the crystal structure and purity, which are vital for research and industrial applications .

Bioprocessing and Cell Culture

While specific details are not provided, lithium tartrate monohydrate is mentioned in the context of bioprocessing and cell culture applications. This suggests its potential use in the preparation of media or as a component in the cultivation of biological materials .

Mécanisme D'action

Target of Action

Lithium tartrate monohydrate primarily targets two key enzymes: inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling pathways .

Mode of Action

Lithium interacts with its targets, leading to significant changes in cellular functions. It inhibits IMPA and GSK-3, which are involved in the regulation of various neurotransmitters and second messenger systems . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium affects several biochemical pathways. It downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Lithium also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Furthermore, lithium has been found to interact with downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has a narrow therapeutic index, and therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse and significant. It has neuroprotective effects, preserves neuronal function, and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium tartrate monohydrate. For instance, the production process of lithium compounds can have environmental impacts, notably in global warming, acidification, smog formation, and ozone layer depletion . These factors can potentially affect the quality and efficacy of the compound.

Propriétés

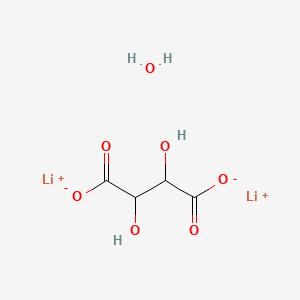

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOSKKVQUGWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Li2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594089 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tartrate monohydrate | |

CAS RN |

6108-32-3 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)